![molecular formula C28H28N4O B1223563 2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B1223563.png)
2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline ring, a piperazine ring, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated quinoline derivatives, piperazine, and pyridine compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to interact with various biomolecules makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-PROPYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE: shares similarities with other quinoline and piperazine derivatives, such as quinoline N-oxides and piperazine-based drugs.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: is another compound with a piperazine ring, used in targeted protein degradation.
Uniqueness
The uniqueness of this compound lies in its combination of quinoline, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Conclusion
This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and diverse chemical properties make it a valuable tool for scientific research and industrial applications. Further studies on its synthesis, reactions, and applications will continue to uncover new possibilities for this intriguing compound.
Properties
Molecular Formula |
C28H28N4O |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[2-(4-propylphenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C28H28N4O/c1-2-7-21-11-13-22(14-12-21)26-20-24(23-8-3-4-9-25(23)30-26)28(33)32-18-16-31(17-19-32)27-10-5-6-15-29-27/h3-6,8-15,20H,2,7,16-19H2,1H3 |
InChI Key |
MQSSSHWRFSJANM-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


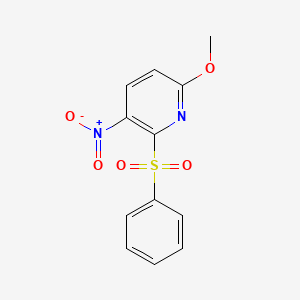
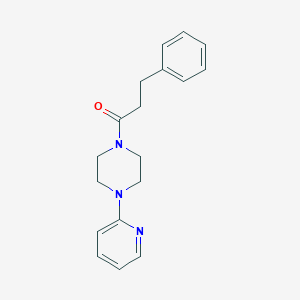
![4-ethyl-5-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3-thiophenecarboxamide](/img/structure/B1223485.png)
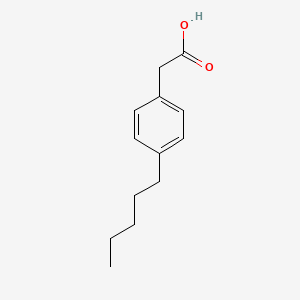
![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1223489.png)
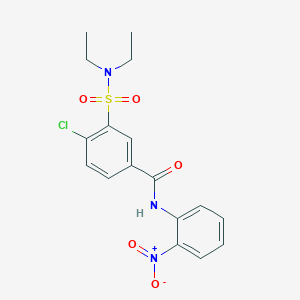
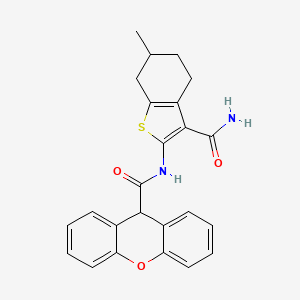
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B1223494.png)

![2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1223496.png)
![N-[3-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1223497.png)
![1-[1-Methyl-2-(1-pyrrolidinylmethyl)-5-benzimidazolyl]-3-phenylurea](/img/structure/B1223499.png)
![3-(4-Methoxyphenyl)-2,4-dihydrothiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B1223501.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1223502.png)
